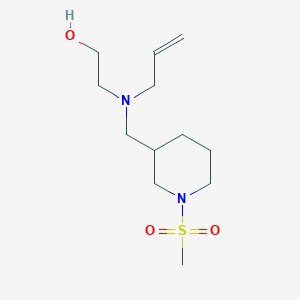
2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol is a complex organic compound with a unique structure that includes an allyl group, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol typically involves multiple steps. One common method includes the reaction of piperidine derivatives with allyl bromide in the presence of a base to form the allyl-substituted piperidine. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. Finally, the compound is treated with ethanolamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the piperidine ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, methylsulfonyl chloride, ethanolamine
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: Similar structure but lacks the allyl and methylsulfonyl groups.
N-(1-(Methylsulfonyl)piperidin-3-yl)methyl)ethan-1-amine: Similar structure but lacks the allyl group.
Uniqueness
2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol is unique due to the presence of both the allyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C12H24N2O3S |
|---|---|
Molecular Weight |
276.40 g/mol |
IUPAC Name |
2-[(1-methylsulfonylpiperidin-3-yl)methyl-prop-2-enylamino]ethanol |
InChI |
InChI=1S/C12H24N2O3S/c1-3-6-13(8-9-15)10-12-5-4-7-14(11-12)18(2,16)17/h3,12,15H,1,4-11H2,2H3 |
InChI Key |
VDFJKTBBMLCFNC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CN(CCO)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















